1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a complex organic compound characterized by the presence of both difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. The final step involves the formation of the hydrazine moiety through a reaction with hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various substituted phenyl derivatives, oxides, and reduced amines .
Scientific Research Applications
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine: Similar structure but with different substitution pattern on the phenyl ring.
1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine: Another isomer with a different substitution pattern.
Uniqueness
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoromethoxy and trifluoromethylthio groups provides a balance of electronic and steric effects, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H7F5N2OS |
---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-6-4(15-14)2-1-3-5(6)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
OPQRBHUPBWBEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.